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molecular formula C23H33N3O5 B8807227 (1-Boc-4-piperidinyl)(4-Cbz-1-piperazinyl)methanone

(1-Boc-4-piperidinyl)(4-Cbz-1-piperazinyl)methanone

Cat. No. B8807227
M. Wt: 431.5 g/mol
InChI Key: OGWKHDWIAQJLRY-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure A was followed using N-Boc-isonipecotic acid (0.25 g, 1.1 mmol), HATU (0.46 g, 1.2 mmol), DIPEA (0.57 mL, 3.3 mmol), 1-Cbz-piperazine (0.21 mL, 1.1 mmol) and DMF (5 mL) to furnish the intermediate compound benzyl-4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperazine-1-carboxylate as a white solid (339 mg, 72%), umax (CHCl3)/cm−1 3014, 2863, 1688, 1644, 1427, 1367, 1205, 1168.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0.57 mL
Type
reactant
Reaction Step Four
Quantity
0.21 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:16][CH2:15][CH:11]([C:12]([OH:14])=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[C:50]([N:60]1[CH2:65][CH2:64][NH:63][CH2:62][CH2:61]1)([O:52][CH2:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)=[O:51]>C(Cl)(Cl)Cl.CN(C=O)C>[CH2:53]([O:52][C:50]([N:60]1[CH2:65][CH2:64][N:63]([C:12]([CH:11]2[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2])[CH2:16][CH2:15]2)=[O:14])[CH2:62][CH2:61]1)=[O:51])[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Four
Name
Quantity
0.57 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCNCC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 339 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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